3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). One common method is the one-pot synthesis, which combines 2,4,5-trimethoxybenzaldehyde, ethyl cyanoacetate, and other reagents under microwave irradiation . This method is favored for its high atom economy, excellent yields, and ease of execution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions are often applied. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different pyrazoloquinoline derivatives.
Substitution: The trimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: Another tubulin inhibitor used in cancer treatment.
Colchicine: A well-known tubulin inhibitor used to treat gout and other inflammatory conditions.
Uniqueness
4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific structural features, such as the trimethoxyphenyl group and the pyrazoloquinoline core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H21N3O5/c1-25-12-8-14(27-3)13(26-2)7-9(12)15-16-10(5-4-6-11(16)23)20-18-17(15)19(24)22-21-18/h7-8,15H,4-6H2,1-3H3,(H3,20,21,22,24) |
InChI Key |
LKQPLNWTBFDSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NN4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.